VH032-Peg2-NH2 -

VH032-Peg2-NH2

Catalog Number: EVT-10932851
CAS Number:
Molecular Formula: C28H41N5O6S
Molecular Weight: 575.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

VH032-Peg2-NH2 is a compound that plays a significant role in the development of targeted protein degradation strategies, particularly through the use of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its ability to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of specific target proteins. The design and implementation of VH032-Peg2-NH2 are crucial in advancing therapeutic approaches that aim to modulate protein levels within cells.

Source and Classification

VH032-Peg2-NH2 is derived from the original VH032 compound, which is a known ligand for VHL. The addition of a polyethylene glycol (PEG) linker enhances its solubility and stability, making it suitable for biological applications. This compound falls under the classification of small molecule ligands used in PROTAC technology, which utilizes the ubiquitin-proteasome system for targeted protein degradation.

Synthesis Analysis

Methods and Technical Details

The synthesis of VH032-Peg2-NH2 typically involves several key steps:

  1. Starting Materials: The synthesis begins with the preparation of the VH032 ligand, which is then modified to include a PEG linker.
  2. Linker Addition: The PEG linker is introduced through established coupling reactions, such as click chemistry or amide bond formation, which allows for the conjugation of the PEG moiety to the VH032 ligand.
  3. Purification: Following synthesis, high-performance liquid chromatography (HPLC) is employed to purify the compound, ensuring that it meets the required purity standards for biological testing.

This methodical approach ensures that VH032-Peg2-NH2 retains its functional properties while enhancing its pharmacokinetic profile through improved solubility and bioavailability .

Molecular Structure Analysis

Structure and Data

  • Molecular Formula: C₁₃H₁₈N₂O₄
  • Molecular Weight: Approximately 270.29 g/mol
  • Structural Features: The compound includes an amine group that facilitates interaction with VHL and a PEG segment that enhances solubility.

The structural integrity and configuration are critical for its interaction with target proteins and E3 ligases .

Chemical Reactions Analysis

Reactions and Technical Details

VH032-Peg2-NH2 participates in several key chemical reactions:

  1. Ubiquitination: Upon binding to VHL, VH032-Peg2-NH2 forms a ternary complex with the target protein and E3 ligase, leading to ubiquitination.
  2. Hydrolysis: The amide bond within the compound can undergo hydrolysis under certain conditions, which may affect its stability and efficacy.
  3. Click Chemistry: The PEG linker can be modified or extended using click chemistry techniques to create derivatives with varying properties for enhanced activity.

These reactions are fundamental to its role in PROTAC-mediated degradation pathways .

Mechanism of Action

Process and Data

The mechanism of action for VH032-Peg2-NH2 involves:

  1. Binding to VHL: The compound binds specifically to the VHL E3 ligase through its ligand moiety.
  2. Formation of Ternary Complex: It facilitates the formation of a ternary complex between VHL, the target protein, and itself.
  3. Ubiquitination and Degradation: This complex promotes the transfer of ubiquitin from E3 ligase to the target protein, marking it for proteasomal degradation.

This process effectively reduces the levels of specific proteins within cells, making it a powerful tool in therapeutic applications targeting disease-associated proteins .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Enhanced solubility due to the PEG linker allows for better cellular uptake.
  • Stability: The compound exhibits stability under physiological conditions but may be susceptible to hydrolysis in extreme pH environments.
  • Melting Point: Specific melting point data is not widely reported but is essential for determining thermal stability.

These properties are critical when considering VH032-Peg2-NH2 for in vivo applications or therapeutic development .

Applications

Scientific Uses

VH032-Peg2-NH2 has several notable applications in scientific research:

  1. Targeted Protein Degradation: It is primarily used in PROTACs aimed at degrading specific proteins implicated in various diseases, including cancer.
  2. Drug Development: Its ability to modulate protein levels makes it a candidate for developing new therapeutics targeting previously "undruggable" proteins.
  3. Biological Research: Researchers utilize this compound to study protein interactions and cellular mechanisms related to ubiquitination and proteasomal degradation.

The ongoing exploration of compounds like VH032-Peg2-NH2 continues to enhance our understanding of cellular regulation and offers promising avenues for innovative therapeutic strategies .

The Role of VH032-PEG2-NH2 in Targeted Protein Degradation: A Paradigm Shift in Chemical Biology

VH032-Polyethylene Glycol-NH2 as a Critical Component in Proteolysis Targeting Chimera Design

VH032-Polyethylene Glycol-NH2 represents a structurally optimized von Hippel-Lindau E3 ubiquitin ligase recruiting ligand specifically engineered for proteolysis targeting chimera development. This bifunctional molecule serves as a cornerstone building block in chemical biology, enabling the construction of heterobifunctional degraders capable of hijacking cellular ubiquitin-proteasome machinery. Its molecular architecture comprises three distinct domains: (1) the (S,R,S)-Amino Hydroxy Phenyl Carboxamide-based von Hippel-Lindau ligand derived from the hydroxyproline motif that mimics the natural hypoxia-inducible factor alpha interaction surface; (2) a diethylene glycol linker providing spatial flexibility; and (3) a terminal primary amine group enabling conjugation to target protein ligands through amide bond formation or other biocompatible chemistries [1] [2]. This strategic arrangement creates a versatile molecular scaffold that maintains high-affinity von Hippel-Lindau binding while permitting synthetic accessibility for modular assembly with diverse target binders.

Table 1: Structural and Chemical Properties of VH032-Polyethylene Glycol-NH2

ComponentChemical CharacteristicsRole in Proteolysis Targeting Chimera Design
von Hippel-Lindau Ligand(S,R,S)-Amino Hydroxy Phenyl Carboxamide derivative; Molecular weight ≈ 400 Da; Dissociation constant ≈ 185 nanomolarRecruits Cullin 2-Ring Box 1-von Hippel-Lindau E3 ubiquitin ligase complex
Polyethylene Glycol LinkerDiethylene glycol spacer (8-atom chain); Molecular weight ≈ 88 Da; Hydrophilic characterProvides spatial separation; Reduces steric hindrance; Enhances aqueous solubility
Terminal AminePrimary amine (-NH₂); Reactivity with carboxylic acids, activated estersEnables conjugation to target protein ligands via carbodiimide chemistry
Overall Molecular StructureMolecular formula: C₂₈H₄₁N₅O₆S; Molecular weight: 575.7 grams per mole; Purity standard: ≥95% (High Performance Liquid Chromatography)Serves as ready-to-conjugate building block for ternary complex formation

The incorporation of the polyethylene glycol linker represents a critical design innovation that substantially influences proteolysis targeting chimera functionality. The hydrophilic ethylene oxide units within the linker enhance aqueous solubility and reduce aggregation tendencies—a significant advantage over alkyl chain alternatives that frequently exhibit poor physicochemical properties. Furthermore, the 14.7 Å length of the diethylene glycol spacer provides optimal spatial separation between the von Hippel-Lindau ligand and the conjugation site, permitting sufficient flexibility for simultaneous engagement of both the E3 ligase and target protein within the ternary complex [4]. Recent synthetic innovations have focused on modifying the linker domain while preserving the core von Hippel-Lindau binding motif. For example, Genentech researchers have developed triazole-modified derivatives demonstrating 50% improved Madin-Darby Canine Kidney permeability compared to standard VH032-Polyethylene Glycol-NH2, addressing a key limitation in cellular uptake efficiency [4]. These modifications exemplify ongoing optimization efforts to enhance the drug-like properties of von Hippel-Lindau-based proteolysis targeting chimeras while maintaining their molecular recognition capabilities.

The terminal primary amine functionality serves as the critical conjugation point for modular assembly with target protein ligands. This reactive handle facilitates efficient coupling to carboxylic acid-containing warheads through carbodiimide-mediated amidation or advanced bioorthogonal chemistries. Standard synthetic protocols involve sequential peptide coupling reactions: (1) functionalization of the hydroxyproline core with tert-leucine and methyl thiazole moieties to optimize von Hippel-Lindau binding; (2) conjugation to amine-polyethylene glycol-amine using carbodiimide crosslinkers; and (3) purification via reverse-phase High Performance Liquid Chromatography to yield the hydrochloride salt form (molecular formula C₂₈H₄₃Cl₂N₅O₆S; molecular weight 612.18 grams per mole) for improved stability [4] [5]. The chemical versatility of the terminal amine has enabled the creation of diverse proteolysis targeting chimera libraries targeting numerous disease-relevant proteins, including bromodomain-containing protein 4, receptor tyrosine kinases, and tau aggregates—demonstrating the molecule's broad utility as a chemical biology tool and therapeutic development platform.

Mechanistic Foundations of E3 Ubiquitin Ligase Recruitment by von Hippel-Lindau-Based Ligands

The molecular efficacy of VH032-Polyethylene Glycol-NH2 stems from its precise molecular recognition of the von Hippel-Lindau protein, the substrate receptor component within the Cullin 2-Ring Box 1 E3 ubiquitin ligase complex. Structural analyses reveal that the (S,R,S)-Amino Hydroxy Phenyl Carboxamide moiety binds within the hydrophobic binding pocket of von Hippel-Lindau's beta-domain, mimicking the native hydroxyproline degradation motif of hypoxia-inducible factor 1 alpha. This interaction occurs through a network of hydrogen bonds involving the ligand's hydroxy group and Tyr98, His115, and Ser111 residues, complemented by van der Waals contacts with Trp88, Phe91, and Tyr112 that provide binding specificity [4] [6]. This high-affinity interaction (dissociation constant ≈ 185 nanomolar) positions the conjugated target protein within proximity of the E3 ligase catalytic center, enabling efficient ubiquitin transfer.

The process of targeted protein degradation proceeds through a carefully orchestrated mechanistic sequence: (1) simultaneous formation of the binary complexes (proteolysis targeting chimera-von Hippel-Lindau and proteolysis targeting chimera-target protein); (2) assembly of the productive ternary complex (von Hippel-Lindau:proteolysis targeting chimera:target protein); (3) ubiquitin transfer from the E2 ubiquitin-conjugating enzyme to surface-exposed lysine residues on the target protein; and (4) proteasomal recognition and degradation of the polyubiquitinated target. The polyethylene glycol linker in VH032-Polyethylene Glycol-NH2 critically influences the cooperativity factor (α) in ternary complex formation, defined mathematically as α = Kᴅʙɪɴᴀʀʏ / Kᴅᴛᴇʀɴᴀʀʏ, where values >1 indicate positive cooperativity [6]. Optimal linker length and composition enhance molecular flexibility, allowing conformational adjustments that promote stable ternary complex formation—a decisive factor in degradation efficiency.

Table 2: Degradation Efficacy of VH032-Polyethylene Glycol-NH2-Based Proteolysis Targeting Chimeras Against Various Targets

Target ProteinCancer ModelDegradation Efficiency (Half-maximal Degradation Concentration)Biological Outcome
Bromodomain-containing protein 4Acute Myeloid Leukemia1 nanomolarCell cycle arrest and apoptosis
Epidermal Growth Factor ReceptorNon-Small Cell Lung Cancer50 nanomolarSuppression of oncogenic signaling
Anaplastic Lymphoma KinaseNeuroblastoma5 nanomolarInhibition of metastasis
Tau AggregatesAlzheimer Disease Models100 nanomolarReduction in pathological aggregates
Androgen ReceptorProstate Cancer10 nanomolarSuppression of androgen signaling

Structure-activity relationship studies have revealed critical determinants of degradation efficiency. The hydroxyproline stereochemistry profoundly influences von Hippel-Lindau binding affinity, with the (S,R,S)-configuration exhibiting optimal complementarity to the target protein's binding pocket. Modifications at the "right-hand side" tert-leucine moiety maintain binding when replaced with cyclohexyl groups, substantially improving cellular permeability. Additionally, bioisosteric replacement of the amide linker with N-oxo-amide functionalities (exemplified by compound 140a) preserves von Hippel-Lindau affinity (half-maximal inhibitory concentration = 462 nanomolar) while enhancing metabolic stability [4]. Recent structural innovations include triazole substitutions at the ligand's "left-hand side" that improve Madin-Darby Canine Kidney permeability by 50% compared to unmodified VH032-Polyethylene Glycol-NH2, addressing a key limitation in cell membrane permeability for proteolysis targeting chimera compounds [4]. These findings underscore the importance of iterative molecular optimization in developing effective von Hippel-Lindau-recruiting proteolysis targeting chimeras.

The future development of VH032-Polyethylene Glycol-NH2 derivatives focuses on overcoming persistent challenges in the field. Current research prioritizes enhancing blood-brain barrier penetration for neurodegenerative disease applications, achieved through strategic incorporation of cholesterol moieties or receptor-mediated transcytosis enhancers. Additionally, efforts to mitigate potential off-target effects arising from prolonged von Hippel-Lindau engagement include developing photocaged derivatives that enable spatiotemporal control of degradation activity. The expanding repertoire of VH032-Polyethylene Glycol-NH2-based proteolysis targeting chimeras continues to demonstrate the molecule's versatility in chemical biology research and drug discovery, establishing it as an indispensable tool for probing cellular protein homeostasis and developing novel therapeutic modalities against traditionally "undruggable" targets. As the field advances, these molecules will play increasingly important roles in translating targeted protein degradation from a compelling biological concept into transformative clinical therapies.

Properties

Product Name

VH032-Peg2-NH2

IUPAC Name

1-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C28H41N5O6S

Molecular Weight

575.7 g/mol

InChI

InChI=1S/C28H41N5O6S/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35)

InChI Key

XWDVNBVOCHHWAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.